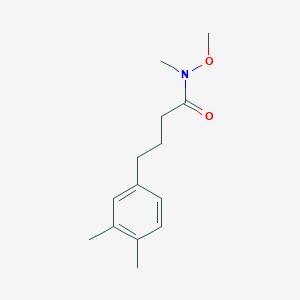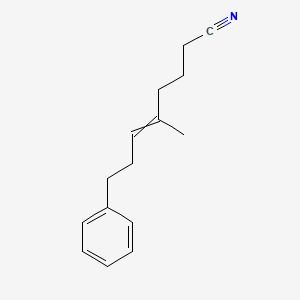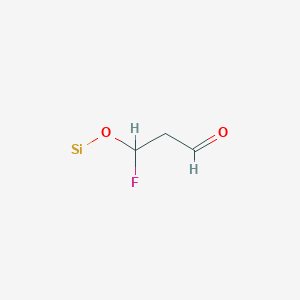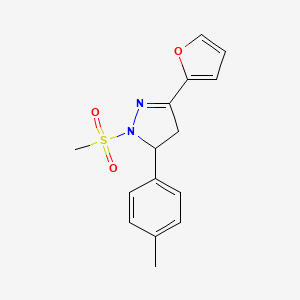
(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 3,6-dichloroquinoxaline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile include other quinoxaline derivatives such as:
- 2,3-Dichloroquinoxaline
- 3,6-Dichloroquinoxaline
- 2,3-Dicyanoquinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
821009-82-9 |
|---|---|
Molecular Formula |
C11H4Cl2N4 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-(3,6-dichloro-1H-quinoxalin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H4Cl2N4/c12-7-1-2-8-9(3-7)17-11(13)10(16-8)6(4-14)5-15/h1-3,16H |
InChI Key |
BPCNTTAYLQDLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=C(C#N)C#N)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)







![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

